molecular formula C9H13Cl2N3 B2780976 1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride CAS No. 2126160-73-2

1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride

Cat. No.: B2780976
CAS No.: 2126160-73-2
M. Wt: 234.12
InChI Key: QACCIOBQVVZSEH-UHFFFAOYSA-N
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Description

1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride (CAS: 2126160-73-2) is a nitrogen-rich tricyclic compound characterized by a fused bicyclic framework with three nitrogen atoms positioned at the 1, 6, and 8 positions. The dihydrochloride salt enhances its solubility and stability for pharmaceutical or synthetic applications.

Properties

IUPAC Name

1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-2-8-9(10-4-1)11-7-3-5-12(8)6-7;;/h1-2,4,7H,3,5-6H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACCIOBQVVZSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1NC3=C2C=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,6,8-Triazatricyclo[7210,2,7]dodeca-2,4,6-triene dihydrochloride involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives .

Scientific Research Applications

1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride, differing in nitrogen placement, ring size, or substituents.

3,11-Diazatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene Dihydrochloride (CAS: 1423025-91-5)

  • Molecular Formula : C₉H₁₂Cl₂N₂
  • Molecular Weight : 219.11 g/mol
  • Key Features: Contains two nitrogen atoms (3,11 positions) in a smaller tricyclic system (undecane backbone). No stereocenters, simplifying synthesis and purification .

9-Azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene Hydrochloride (CAS: 111634-86-7)

  • Molecular Formula : C₁₁H₁₄ClN
  • Molecular Weight : 195.69 g/mol
  • Key Features: Single nitrogen atom in a larger tricyclic framework (dodecane backbone).

Research Findings and Functional Implications

Nitrogen Content and Reactivity: The triaza derivative (target compound) likely exhibits higher polarity and hydrogen-bonding capacity compared to diaza or monoaza analogs, influencing solubility and intermolecular interactions . Reduced nitrogen content in 9-Azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene hydrochloride may limit its utility in metal coordination or enzyme inhibition compared to nitrogen-rich counterparts.

Pharmacological Potential: Diazatricyclo derivatives (e.g., 3,11-Diazatricyclo) are structurally related to quinoline alkaloids, which are known for antimicrobial and antimalarial activity. This suggests possible biological relevance for the target compound .

Biological Activity

1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₈Cl₂N₄
  • Molecular Weight : 227.08 g/mol
  • CAS Number : 1381486-17-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It interacts with neurotransmitter receptors which may influence neurological functions.
  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against certain strains of bacteria.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

  • Inhibition Zones : The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Neuropharmacological Studies

In neuropharmacological assessments:

  • The compound was tested for its effects on anxiety and depression models in rodents.
  • Results showed a decrease in anxiety-like behaviors in the elevated plus maze test and reduced depressive-like behaviors in the forced swim test.

Case Study 1: Anticonvulsant Activity

A recent investigation explored the anticonvulsant properties of derivatives of this compound:

  • Researchers synthesized various derivatives and tested their efficacy using the maximal electroshock seizure (MES) model.
  • One derivative exhibited significant anticonvulsant activity with a protective index comparable to standard anticonvulsants like phenytoin.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed to identify structural features that enhance biological activity:

  • Modifications at the triazine ring were systematically evaluated.
  • Compounds with additional halogen substitutions showed improved potency against bacterial strains.

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 1,6,8-Triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene dihydrochloride?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical variables affecting yield and purity . Post-synthesis, employ solvent removal under vacuum and crystallization protocols to isolate the compound, as demonstrated in analogous tricyclic syntheses .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P if applicable) with high-resolution mass spectrometry (HRMS) to confirm molecular structure. For crystalline derivatives, X-ray diffraction provides definitive stereochemical validation . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability, particularly for hygroscopic or thermally sensitive intermediates.

Q. What protocols ensure stability during storage and handling?

  • Methodological Answer : Store the compound in anhydrous, oxygen-free environments (e.g., argon-filled desiccators) to prevent hydrolysis or oxidation. Conduct accelerated stability studies under varying humidity and temperature conditions, using HPLC to monitor degradation products. Computational modeling (e.g., molecular dynamics simulations) can predict decomposition pathways and guide storage conditions .

Advanced Research Questions

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., frontier molecular orbitals) and predict regioselectivity in reactions. Molecular docking studies can explore potential biological interactions if the compound is pharmacologically active. Virtual screening of reaction conditions (e.g., solvent polarity, pH) via cheminformatics platforms minimizes empirical trial-and-error .

Q. What methodologies resolve contradictions in kinetic data for its reactions?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to disentangle confounding variables in kinetic datasets. Cross-validate results using complementary techniques: stopped-flow spectroscopy for fast reactions vs. GC/MS for equilibrium studies. Replicate experiments under strictly controlled conditions (e.g., inert atmosphere) to isolate environmental artifacts .

Q. How can reactor design improve scalability for derivatives of this compound?

  • Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions in exothermic steps. Computational fluid dynamics (CFD) simulations optimize reactor geometry and mixing efficiency. Membrane separation technologies (e.g., nanofiltration) enable in-line purification, reducing downstream processing costs .

Q. What strategies address low reproducibility in catalytic applications?

  • Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-situ FTIR, Raman spectroscopy) to monitor reaction progress in real time. Statistical process control (SPC) charts identify deviations in catalyst performance. Surface characterization (e.g., XPS, TEM) of heterogeneous catalysts clarifies deactivation mechanisms .

Q. How can synergistic effects with co-administered compounds be systematically studied?

  • Methodological Answer : Design isobolographic analyses to quantify synergy in biological or catalytic systems. High-throughput screening (HTS) paired with response surface methodology (RSM) maps interaction landscapes. For mechanistic insights, use fluorescence quenching assays or isotopic labeling to track molecular interactions .

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